Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dodecyl chain, a dichlorophenoxy group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with dodecanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of dodecyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and dodecanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to its bioactivity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.
Uniqueness
Dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of the dodecyl chain and the nitrobenzoate moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
57729-04-1 |
---|---|
Molecular Formula |
C25H31Cl2NO5 |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
dodecyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C25H31Cl2NO5/c1-2-3-4-5-6-7-8-9-10-11-16-32-25(29)21-18-20(13-14-23(21)28(30)31)33-24-15-12-19(26)17-22(24)27/h12-15,17-18H,2-11,16H2,1H3 |
InChI Key |
MUSBIVDDCNKCDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.